Here's what we know so far:
One area of investigation suggests (S)-Azelastine N-Oxide may be a metabolite of Azelastine. Azelastine undergoes metabolism in the body, and (S)-Azelastine N-Oxide could be a product of this process. However, further research is needed to confirm this definitively. [Source: LGC Standards - Azelastine N-Oxide (Mixture of Diastereomers) ]
(S)-Azelastine N-Oxide is a chemical compound that serves as a derivative of azelastine, a well-known antihistamine primarily used in the treatment of allergic rhinitis and conjunctivitis. The compound is characterized by the molecular formula and a molecular weight of approximately 397.90 g/mol. It features a unique structure that includes an N-oxide functional group, which significantly influences its chemical reactivity and biological activity .
(S)-Azelastine N-Oxide exhibits potential biological activities, particularly in relation to histamine receptors. It is being studied for its effects on these receptors, which are crucial in mediating allergic responses. The compound's N-oxide structure may enhance its interaction with biological targets, potentially leading to novel therapeutic applications .
The mechanism of action involves complex interactions with histamine receptors, leading to modulation of allergic responses. Additionally, N-oxides are known to participate in redox reactions that may influence cellular processes and metabolic pathways .
The synthesis of (S)-Azelastine N-Oxide typically involves the oxidation of azelastine. A common method employs hydrogen peroxide as the oxidizing agent, often in the presence of a base like sodium hydroxide. This process yields an N-oxide intermediate that is subsequently isolated and purified .
In industrial settings, continuous flow reactors are utilized for large-scale production. This method allows for efficient and controlled oxidation of azelastine, ensuring high yields and purity. Titanium silicalite has been reported as an effective catalyst for this process when combined with hydrogen peroxide in methanol .
(S)-Azelastine N-Oxide has several applications across different fields:
Research into the interactions of (S)-Azelastine N-Oxide with various biological systems is ongoing. Studies have indicated that N-oxides may influence cellular signaling pathways and gene expression, although specific data on (S)-Azelastine N-Oxide remains limited .
N-oxides are characterized by high polarity and excellent water solubility, which influences their pharmacokinetic profiles. This property may enhance their bioavailability when administered .
Several compounds share structural or functional similarities with (S)-Azelastine N-Oxide. Key examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Azelastine | Antihistamine | Primary drug from which (S)-Azelastine N-Oxide is derived; used for allergies. |
| Trimethylamine N-Oxide | N-Oxide | Known to influence cellular metabolism and signaling pathways. |
| (R)-Azelastine N-Oxide | Diastereomer | Structural isomer with potentially different biological activities. |
| Desmethylazelastine | Metabolite | Major metabolite of azelastine; relevant in pharmacokinetics studies. |
(S)-Azelastine N-Oxide is unique due to its specific stereochemistry and the presence of the N-oxide functional group, which may confer distinct pharmacological properties compared to its counterparts .
(S)-Azelastine N-Oxide represents a stereoisomerically defined metabolite of the parent compound azelastine, characterized by the molecular formula C22H24ClN3O2 [1] [6]. The compound maintains the core structural framework of the parent molecule while incorporating an additional oxygen atom through N-oxidation of the azepane ring nitrogen [1]. This oxidative modification results in a molecular weight increase of 16 atomic mass units compared to the parent azelastine structure [1].
The chemical composition consists of twenty-two carbon atoms, twenty-four hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms [1] [6]. The heavy atom count totals twenty-eight non-hydrogen atoms, contributing to the overall molecular complexity [19]. The elemental analysis of purified samples reveals carbon content of 62.63%, hydrogen content of 6.46%, and nitrogen content of 9.93%, with observed water content of 5.7% based on elemental analysis [8].
The compound is systematically named as 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. The Chemical Abstracts Service registry number 1346617-06-8 uniquely identifies this specific (S)-enantiomeric form of the N-oxide metabolite [1] [6].
| Property | Value | Analytical Method |
|---|---|---|
| Molecular Formula | C22H24ClN3O2 | Elemental Analysis |
| Heavy Atom Count | 28 | Computational Analysis |
| Carbon Content | 62.63% | Elemental Analysis |
| Hydrogen Content | 6.46% | Elemental Analysis |
| Nitrogen Content | 9.93% | Elemental Analysis |
| Water Content | 5.7% | Elemental Analysis |
The stereochemical complexity of (S)-Azelastine N-Oxide arises from the presence of two distinct stereogenic centers within the molecular structure [1] [19]. The primary stereocenter is located at the C-4 position of the azepane ring, which maintains the (S)-configuration inherited from the parent azelastine molecule [1] [2]. This defined stereochemistry at the azepane ring represents the pharmacologically relevant configuration and serves as the basis for the compound designation [1].
The N-oxidation process introduces a second stereogenic center at the nitrogen atom of the azepane ring, creating an undefined stereocenter that can exist in either of two possible configurations [1] [19]. This undefined stereochemistry at the N-oxide functional group results in the formation of diastereomeric pairs, as the compound is typically isolated and characterized as a mixture of diastereomers rather than individual stereoisomers [1] [18].
The diastereomeric nature of (S)-Azelastine N-Oxide significantly impacts its analytical characterization and purification strategies [1]. Commercial preparations of this compound are routinely supplied as mixtures of diastereomers, reflecting the inherent difficulty in separating these closely related stereoisomeric forms [1] [18]. The presence of both diastereomers in analytical samples necessitates specialized analytical methods capable of resolving or accounting for this stereochemical heterogeneity [1].
The stereochemical notation for this compound combines the defined (S)-configuration at the azepane ring with the undefined configuration at the N-oxide center [19]. This dual stereochemical character distinguishes (S)-Azelastine N-Oxide from its (R)-enantiomeric counterpart, which bears the registry number 1346617-18-2 and represents the opposite configuration at the azepane ring stereocenter [20] [26].
| Stereochemical Feature | Configuration | Impact on Properties |
|---|---|---|
| Azepane Ring C-4 | (S)-defined | Pharmacological relevance |
| N-Oxide Nitrogen | Undefined | Diastereomeric mixture |
| Total Stereocenters | 2 | Analytical complexity |
| Commercial Form | Mixture of diastereomers | Separation challenges |
The molecular weight of (S)-Azelastine N-Oxide has been consistently determined across multiple analytical platforms as 397.90 atomic mass units [1] [6] [11]. High-resolution mass spectrometry provides the exact mass determination of 397.1557 daltons, representing the monoisotopic mass of the compound [1] [6] [23]. This precise mass measurement enables unambiguous identification and differentiation from closely related structural analogs or metabolites [1].
Mass spectrometry analysis in positive electrospray ionization mode typically yields the protonated molecular ion [M+H]+ at mass-to-charge ratio 398.16, consistent with the calculated theoretical value [10]. The mass accuracy achieved in high-resolution measurements does not exceed 5 parts per million, meeting accepted standards for reliable molecular formula confirmation [13]. These mass spectrometric parameters serve as definitive analytical criteria for compound identification and purity assessment [1] [6].
The molecular weight increase of 16 atomic mass units relative to the parent azelastine molecule directly reflects the incorporation of a single oxygen atom through the N-oxidation process [1]. This mass differential provides a straightforward analytical marker for distinguishing the N-oxide metabolite from the parent compound in biological or synthetic samples [1].
(S)-Azelastine N-Oxide exhibits limited solubility in common organic solvents, with slight solubility observed in chloroform and methanol [8]. The compound demonstrates hygroscopic properties, necessitating careful moisture control during storage and handling procedures [8] [11]. These solubility characteristics reflect the polar nature introduced by the N-oxide functional group while maintaining the overall hydrophobic character of the phthalazinone and chlorophenyl moieties [8].
The topological polar surface area of 50.7 square angstroms indicates moderate polarity within the molecular structure [19]. This parameter influences the compound's interaction with polar solvents and affects its behavior in chromatographic separation systems [19]. The hydrogen bond acceptor count of three, contributed by the N-oxide oxygen, carbonyl oxygen, and phthalazine nitrogen, enhances the potential for hydrogen bonding interactions with protic solvents [19].
The absence of hydrogen bond donor groups limits the compound's ability to form hydrogen bonds as a donor, potentially affecting its solubility in highly polar protic solvents [19]. Storage conditions require temperature control at -20°C and protection from moisture to maintain compound stability and prevent degradation [8] [11].
Computational analysis predicts a partition coefficient (XLogP3) value of 3.8 for (S)-Azelastine N-Oxide, indicating significant lipophilic character despite the presence of the polar N-oxide functional group [19]. This partition coefficient value suggests favorable distribution into organic phases relative to aqueous phases, consistent with the observed limited aqueous solubility [19].
The LogP value of 3.8 falls within the range typically associated with compounds capable of crossing biological membranes while maintaining sufficient polarity for metabolic processing [19]. The three rotatable bonds within the molecular structure provide conformational flexibility that may influence the compound's interaction with biological systems and analytical matrices [19].
Proton nuclear magnetic resonance spectroscopy in deuterated chloroform serves as the primary method for structural confirmation and purity assessment of (S)-Azelastine N-Oxide [8] [12]. The NMR spectrum provides definitive evidence for the correct molecular structure through characteristic signal patterns corresponding to the various proton environments within the molecule [8]. Integration analysis of specific resonances enables quantitative determination of compound purity, with values consistently exceeding 95% by this analytical method [8].
The conformational structure of (S)-Azelastine N-Oxide has been confirmed through detailed NMR analysis, demonstrating the spatial arrangement of functional groups within the molecule [8]. Quantitative proton NMR methods have been successfully developed for simultaneous analysis of related compounds, utilizing specific proton signals for selective quantification [12]. These NMR-based analytical approaches provide high precision and accuracy for pharmaceutical analysis applications [12].
Carbon-13 NMR spectroscopy provides complementary structural information, supporting the overall structural elucidation of the compound [8] [11]. The combination of proton and carbon NMR data enables comprehensive characterization of the molecular framework and confirmation of the N-oxidation site [8]. NMR spectroscopy remains the analytical method of choice for routine identification and quality control of (S)-Azelastine N-Oxide samples [8] [11].
High-resolution mass spectrometry analysis of (S)-Azelastine N-Oxide employs electrospray ionization in positive ion mode, generating characteristic fragmentation patterns that confirm the molecular structure [13]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 398.16, representing the intact molecule with an additional proton [10]. Mass accuracy calculations consistently demonstrate values below 5 parts per million, confirming the reliability of molecular formula assignments [13].
Fragmentation mass spectrometry provides structural information through characteristic breakdown patterns of the molecular ion [13]. Collision-induced dissociation at 20 electron volts generates reproducible fragment ions that can be used for structural confirmation and differentiation from related compounds [13]. The mass spectrometric analysis covers the mass-to-charge range from 100 to 1000, ensuring comprehensive detection of molecular and fragment ions [13].
Liquid chromatography coupled with high-resolution mass spectrometry enables separation and identification of (S)-Azelastine N-Oxide from related impurities or metabolites [13]. The chromatographic separation utilizes gradient elution with formic acid-modified mobile phases, providing baseline resolution of closely related compounds [13]. This combined analytical approach serves as the gold standard for definitive identification and quantification of the compound in complex matrices [13].
Infrared spectroscopy of (S)-Azelastine N-Oxide reveals characteristic absorption bands that provide structural fingerprinting information [9] [13]. The most diagnostically significant feature appears in the region from 928 to 971 wavenumbers, corresponding to the N-O stretching vibration of the N-oxide functional group [13] [25]. This characteristic absorption band serves as a definitive marker for the presence of the N-oxide moiety and distinguishes the compound from the non-oxidized parent molecule [13].
Additional infrared absorption features include bands corresponding to the phthalazinone carbonyl group, aromatic carbon-carbon stretching vibrations, and carbon-nitrogen stretching modes [9] [14]. The carbonyl stretching vibration appears around 1680 wavenumbers, consistent with the ketone functionality in the phthalazinone ring system [14]. Aromatic stretching vibrations manifest in the region from 1400 to 1600 wavenumbers, reflecting the presence of the chlorophenyl and phthalazine aromatic systems [14].
The fingerprint region below 1500 wavenumbers contains multiple absorption bands that provide detailed structural information specific to (S)-Azelastine N-Oxide [13] [14]. These bands result from various bending and stretching vibrations throughout the molecular framework and serve as a unique spectroscopic signature for compound identification [13]. Fourier-transform infrared spectroscopy enables rapid screening and identification of the compound in pharmaceutical preparations and analytical standards [14].
| Wavenumber Range (cm⁻¹) | Assignment | Diagnostic Value |
|---|---|---|
| 928-971 | N-O stretching | N-oxide identification |
| ~1680 | C=O stretching | Phthalazinone carbonyl |
| 1400-1600 | Aromatic C=C | Aromatic ring systems |
| <1500 | Fingerprint region | Molecular signature |
Single crystal X-ray diffraction analysis has been reported for azelastine N-oxide compounds, providing definitive three-dimensional structural information [15]. The crystallographic studies confirm the molecular geometry and spatial arrangement of functional groups within the solid state [15]. These structural determinations validate the stereochemical assignments and provide precise bond lengths and angles for the compound [15].
The crystal structure analysis reveals the conformational preferences of (S)-Azelastine N-Oxide in the solid state, including the orientation of the azepane ring relative to the phthalazinone core [15]. The N-oxide functional group adopts a specific spatial orientation that influences the overall molecular shape and intermolecular interactions within the crystal lattice [15]. These structural insights provide valuable information for understanding the compound's physical and chemical properties [15].
The synthesis of (S)-Azelastine N-Oxide represents a critical area of pharmaceutical chemistry research, focusing on the selective oxidation of the parent compound azelastine to generate its corresponding N-oxide metabolite. This section comprehensively examines the various synthetic approaches, reaction optimization strategies, stereochemical considerations, and purification methodologies essential for laboratory-scale preparation.
The fundamental synthetic strategy for (S)-Azelastine N-Oxide synthesis involves the controlled oxidation of azelastine, targeting the nucleophilic nitrogen atom within the azepane ring system. Multiple oxidative methodologies have been developed and optimized for this transformation, each offering distinct advantages and limitations for practical implementation [2] [3].
Hydrogen peroxide represents the most widely employed and practical oxidizing agent for the synthesis of (S)-Azelastine N-Oxide, offering several significant advantages including commercial availability, cost-effectiveness, and environmentally benign reaction profile [4] [2] [3].
The standard hydrogen peroxide oxidation procedure involves the treatment of azelastine hydrochloride with ammonium hydroxide solution to generate the free base, followed by oxidation with aqueous hydrogen peroxide solution in methanol at elevated temperature [3]. The reaction proceeds through a controlled mechanism where azelastine free base is dissolved in methanol at 50°C, and a 35% aqueous hydrogen peroxide solution is added slowly over 20 minutes under continuous stirring conditions [3].
The optimized reaction conditions demonstrate remarkable efficiency, with the reaction mixture being stirred for an additional 4 hours at 50°C to ensure complete conversion [3]. The reaction yields a mixture of diastereomeric N-oxides, specifically the (SS/RR) and (SR/RS) stereoisomers, which can be separated through chromatographic methods with combined yields exceeding 100% recovery when accounting for both diastereomers [3].
The hydrogen peroxide method offers excellent atom economy, generating only water as a byproduct of the oxidation process [5]. However, careful attention must be paid to the removal of excess hydrogen peroxide from the final product, as residual oxidant can interfere with subsequent analytical procedures and may pose safety concerns [5]. Multiple detection and removal strategies have been developed, including enzymatic colorimetric analysis using horseradish peroxidase assays and chemical quenching with sodium thiosulfate or activated carbon treatment [5].
Beyond hydrogen peroxide, several alternative oxidizing agents have been investigated for the synthesis of azelastine N-oxide derivatives, each presenting unique reactivity profiles and selectivity patterns [5] [6] [7].
Meta-chloroperbenzoic acid (mCPBA) represents a particularly effective alternative for laboratory-scale N-oxide formation, offering rapid reaction rates and high conversion efficiency under mild conditions [5] [7]. However, mCPBA presents significant disadvantages for large-scale applications due to its high cost, safety concerns related to its explosive nature, and reduced functional group tolerance compared to hydrogen peroxide [5]. The use of mCPBA typically requires careful temperature control and inert atmosphere conditions to prevent unwanted side reactions [7].
Peracetic acid emerges as a superior alternative to mCPBA for many N-oxide syntheses, generally providing higher yields than meta-chloroperbenzoic acid while maintaining good functional group tolerance [5] [6]. The peracetic acid method typically employs acetic acid as solvent with the oxidation proceeding at room temperature, making it particularly attractive for temperature-sensitive substrates [6].
Potassium peroxymonosulfate (KPMS) has gained recognition as an exceptionally efficient oxidant for alkaloid N-oxide synthesis, achieving 95-99% conversion within 15 minutes under optimized conditions [8] [9]. The KPMS method requires careful pH control, with optimal oxidation occurring in alkaline environments near the pKa of the target alkaloid [8] [9]. This method offers particular advantages for rapid synthesis and has been successfully applied to various alkaloid substrates beyond azelastine [8].
Advanced oxidation systems utilizing carbon dioxide and hydrogen peroxide combinations demonstrate significantly enhanced reaction rates, with the CO2-mediated oxidation showing 400-fold higher second-order rate constants compared to hydrogen peroxide alone [5] [7]. This enhancement results from the formation of peroxymonocarbonate species, which exhibit superior reactivity toward aliphatic tertiary amines [5].
The optimization of reaction conditions for (S)-Azelastine N-Oxide synthesis requires careful consideration of multiple interdependent parameters including temperature, reaction time, solvent selection, pH control, and oxidant concentration [3] [10] [11].
Temperature optimization studies demonstrate that 50°C represents the optimal reaction temperature for hydrogen peroxide-mediated oxidation, providing complete conversion within reasonable timeframes while preventing thermal decomposition of sensitive intermediates [3]. Lower temperatures result in significantly extended reaction times, while higher temperatures may lead to product degradation or formation of unwanted side products [10].
Solvent selection plays a crucial role in reaction efficiency and product isolation. Methanol emerges as the preferred solvent system, offering excellent solubility for both starting materials and products while maintaining stability under the oxidative conditions [3] [12]. Alternative solvents including acetonitrile and dichloromethane have been investigated, but methanol consistently provides superior results in terms of reaction rate and product yield [11].
The molar ratio of hydrogen peroxide to substrate significantly influences both reaction rate and final yield. Optimal results are achieved using a 2.6:1 molar ratio of hydrogen peroxide to azelastine, ensuring complete conversion while minimizing the amount of excess oxidant requiring removal [3]. Lower ratios may result in incomplete conversion, while excessive oxidant concentrations complicate product isolation and purification procedures [5].
pH control represents a critical factor in optimizing N-oxide formation efficiency. The initial treatment of azelastine hydrochloride with ammonium hydroxide to generate the free base is essential for successful oxidation, as the protonated form shows significantly reduced reactivity toward electrophilic oxidants [3] [8]. The pH optimization must be carefully balanced to maximize oxidation efficiency while preventing competitive side reactions [8].
The stereochemical aspects of (S)-Azelastine N-Oxide synthesis present significant complexity due to the presence of multiple stereogenic centers in the final products. Azelastine contains one existing stereogenic center, and the N-oxidation process generates an additional stereogenic center at the nitrogen atom, resulting in the formation of diastereomeric products [3] [13].
The oxidation of azelastine yields two primary diastereomeric N-oxides designated as (SS/RR) and (SR/RS) based on their absolute configurations [3]. These diastereomers exhibit distinct physical and chemical properties, including different melting points (154.2°C versus 57.7°C), chromatographic behavior (Rf values of 0.41 and 0.30), and spectroscopic signatures [3].
The regioselectivity of the oxidation process favors the azepane nitrogen over other potential oxidation sites due to its enhanced nucleophilicity [3]. This selectivity is attributed to the electronic properties of the seven-membered ring system and the steric environment surrounding the nitrogen atom [14]. The preferred formation of N-oxides at the azepane position is consistent with theoretical predictions based on frontier molecular orbital analysis and experimental nucleophilicity scales [14].
Stereochemical control in the oxidation process remains challenging, with the diastereomeric ratio typically being determined by the intrinsic reactivity differences of the substrate conformers rather than external stereocontrolling factors [15] [13]. Advanced chiral separation techniques, including the use of specialized chiral stationary phases and enantioselective chromatographic methods, have been developed for analytical separation of the stereoisomers [16] [13].
Single crystal X-ray crystallographic analysis has provided definitive structural confirmation of the (SS/RR) diastereomer, revealing a twist-chair conformation of the seven-membered ring with the nitrogen atom and attached substituents adopting equatorial positions [3]. The crystal structure analysis demonstrates the formation of hydrogen bonding networks with incorporated water molecules, contributing to the stability of the crystalline form [3].
The purification and isolation of (S)-Azelastine N-Oxide require sophisticated separation techniques due to the formation of diastereomeric mixtures and the need to remove reaction byproducts and excess reagents [3] [17] [18].
Column chromatography using silica gel represents the primary purification method, employing a mobile phase consisting of dichloromethane, methanol, and ammonium hydroxide in an 80:10:1 ratio [3]. This solvent system provides optimal separation of the diastereomeric N-oxides while maintaining product stability and minimizing decomposition during the purification process [3].
The chromatographic separation achieves baseline resolution of the two major diastereomers, with the (SS/RR) isomer eluting first (Rf = 0.41) followed by the (SR/RS) isomer (Rf = 0.30) [3]. Large-scale separations require substantial amounts of silica gel stationary phase, typically 1.5 kg for processing approximately 50 g of crude product mixture [3].
Crystallization techniques offer an alternative purification approach, particularly for the (SS/RR) diastereomer which readily forms single crystals suitable for X-ray crystallographic analysis [3]. The crystallization is achieved through slow evaporation of saturated solutions in aqueous acetonitrile, yielding colorless crystals of high purity [3]. The crystalline form incorporates water molecules in a 1:1 stoichiometric ratio, forming stable hydrogen bonding networks that contribute to crystal stability [3].
Advanced analytical techniques including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provide essential tools for monitoring purification progress and confirming product identity [19] [18]. These methods enable detection and quantification of both diastereomers as well as identification of potential impurities or degradation products [19].
For analytical applications, specialized chiral stationary phases have been developed that enable direct enantioselective separation of azelastine and its N-oxide metabolites [13] [20]. These methods employ immobilized protein-based stationary phases or polysaccharide-derived chiral selectors that provide selective interactions with the different stereoisomers [16] [13].
The development of scalable synthetic procedures for (S)-Azelastine N-Oxide requires careful consideration of multiple factors including reaction vessel design, heat and mass transfer limitations, safety considerations, and waste management strategies [4] [12] [21].
Continuous flow reactor technology emerges as a particularly attractive option for scale-up applications, offering superior heat and mass transfer characteristics compared to traditional batch reactors [4] [12]. Continuous flow systems enable precise control of reaction parameters including temperature, residence time, and reagent mixing, resulting in improved product consistency and reduced batch-to-batch variation [12].
Industrial scale implementations utilize titanium silicalite catalysts in combination with hydrogen peroxide to achieve efficient and controlled oxidation under continuous flow conditions [4]. This catalytic approach offers several advantages including enhanced selectivity, reduced reagent consumption, and simplified product isolation procedures [22] [23]. The titanium silicalite catalyst exhibits exceptional stability under oxidative conditions and can be readily regenerated for repeated use [22].
Heat management becomes increasingly critical at larger scales due to the exothermic nature of the oxidation reaction [12]. Proper reactor design must incorporate efficient heat removal systems to prevent thermal runaway and maintain optimal reaction temperatures throughout the synthesis [12]. Continuous monitoring of reaction temperature and automated control systems are essential for safe operation at production scales [12].
Solvent recovery and recycling systems represent important considerations for economic and environmental sustainability of large-scale operations [12]. Methanol recovery through distillation enables substantial reduction in solvent consumption and waste generation, while aqueous streams containing residual hydrogen peroxide require appropriate treatment before disposal [12].
Quality control procedures for scaled operations must include comprehensive analytical monitoring of starting materials, intermediates, and final products [24] [18]. This includes implementation of stability-indicating analytical methods that can detect potential degradation products or process-related impurities [24]. Regular validation of analytical procedures ensures consistent product quality across different production batches [18].
Safety considerations for large-scale operations include proper handling and storage of hydrogen peroxide solutions, implementation of appropriate explosion-proof equipment for areas handling organic solvents, and development of comprehensive emergency response procedures [12]. Personnel training programs must address the specific hazards associated with oxidative chemistry and ensure proper implementation of safety protocols [12].
Waste management strategies must address the disposal of spent chromatographic materials, recovered solvents containing trace impurities, and aqueous waste streams [12]. Environmental impact assessments should consider the overall green chemistry profile of the synthetic route, including atom economy, energy consumption, and waste generation metrics [12].